molecular formula C11H16N2 B2689376 4-(Piperidin-4-ylmethyl)pyridine CAS No. 899356-95-7

4-(Piperidin-4-ylmethyl)pyridine

Cat. No.: B2689376
CAS No.: 899356-95-7
M. Wt: 176.263
InChI Key: IZGBPYJZRFCEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-4-ylmethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a piperidine moiety at the fourth position

Biochemical Analysis

Biochemical Properties

4-(Piperidin-4-ylmethyl)pyridine has been found to interact with various enzymes and proteins. For instance, it has been used as a dual inhibitor for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These interactions play a significant role in biochemical reactions.

Cellular Effects

The effects of this compound on cells have been studied in the context of cancer. For example, it has been found to inhibit the proliferation of HT29 and DLD-1 cells in a dose-based manner . It also inhibits progression to the S phase by arresting the DLD-1 and HT29 cell cycle in the G1/G0 phase .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. As a dual inhibitor for ALK and ROS1, it exerts its effects at the molecular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-ylmethyl)pyridine typically involves the reaction of 4-pyridylmethyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, yielding the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-4-ylmethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Scientific Research Applications

4-(Piperidin-4-ylmethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    4-(Piperidin-4-yl)pyridine: Similar structure but without the methyl group.

Uniqueness: 4-(Piperidin-4-ylmethyl)pyridine is unique due to the presence of both a piperidine and a pyridine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from simpler analogs .

Properties

IUPAC Name

4-(piperidin-4-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-2,5-6,11,13H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGBPYJZRFCEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899356-95-7
Record name 4-(piperidin-4-ylmethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.